Product packaging for Myristoleate(Cat. No.:)

Myristoleate

Cat. No.: B1240118
M. Wt: 225.35 g/mol
InChI Key: YWWVWXASSLXJHU-WAYWQWQTSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Myristoleate, particularly in forms such as cetyl this compound (CMO), is a fatty acid ester of significant interest in biochemical and pharmacological research. It was first identified for its potential bioactivity when isolated from Swiss albino mice that were resistant to experimentally induced arthritis . Preclinical studies indicate its primary research value lies in investigating mechanisms for managing joint discomfort and inflammation. In vitro models suggest that cetylated fatty acids, including cetyl this compound, can significantly reduce the production of key inflammatory cytokines such as IL-6, MCP-1, and TNF in stimulated macrophage cells . Furthermore, research points to its potential role in supporting joint health, with studies showing that these compounds can facilitate the chondrogenic differentiation of human adipose-derived stem cells, promoting the expression of essential chondrogenic markers . A leading hypothesis for its mechanism of action is the inhibition of the lipoxygenase and cyclooxygenase pathways in arachidonic acid metabolism, thereby reducing the synthesis of inflammatory prostaglandins and leukotrienes . A 2025 study has proposed a novel endocannabinoid-mediated mechanism, suggesting that cetylated fatty acids may act as inhibitors of the enzyme monoacylglycerol lipase (MAGL), potentially leading to increased levels of analgesic and anti-inflammatory endocannabinoids locally . Research applications for this compound are broad, encompassing investigations into osteoarthritis, tendinopathies, and fibromyalgia . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25O2- B1240118 Myristoleate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H25O2-

Molecular Weight

225.35 g/mol

IUPAC Name

(Z)-tetradec-9-enoate

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/p-1/b6-5-

InChI Key

YWWVWXASSLXJHU-WAYWQWQTSA-M

SMILES

CCCCC=CCCCCCCCC(=O)[O-]

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)[O-]

Canonical SMILES

CCCCC=CCCCCCCCC(=O)[O-]

Origin of Product

United States

Biological Occurrence and Biosynthetic Pathways of Myristoleate and Cetyl Myristoleate

Myristoleic acid, systematically known as (9Z)-tetradec-9-enoic acid, is an omega-5 monounsaturated fatty acid. biomolther.orgwikipedia.org Its biological presence spans across various domains of life, including plants, animals, and other eukaryotes. biomolther.orgnih.gov

In the plant kingdom, myristoleic acid is notably abundant in the seed oils of plants belonging to the Myristicaceae family, where it can constitute up to 30% of the total oil content. wikipedia.orgfoodb.ca It is also found as a constituent of Saw palmetto (Serenoa repens). wikipedia.org

In animals, myristoleic acid is a common component of depot fats in both marine and terrestrial species. gerli.com It is present in fish oils, whale oils, and dairy products like butter. nih.gov In humans, it represents approximately 0.3-0.7% of the total fatty acid composition in adipose tissue triacylglycerol. nih.govfoodb.ca

The primary biosynthetic pathway for myristoleate in eukaryotes involves the desaturation of myristic acid. wikipedia.org This conversion is catalyzed by the enzyme Stearoyl-CoA desaturase-1 (SCD1), also referred to as delta-9 desaturase, which introduces a cis-double bond at the ninth carbon position of the fatty acid chain. biomolther.orgwikipedia.org

Cetyl this compound

Cetyl this compound is the ester formed from myristoleic acid and cetyl alcohol (1-hexadecanol). google.com Unlike its constituent acid, cetyl this compound is rare in nature. wikipedia.org Its natural occurrence has been identified in very small quantities in specific animal sources. mdpi.com These include Swiss albino mice, where it was first isolated as a factor providing immunity to induced arthritis, the anal gland of male beavers (Castor fiber), and sperm whale oil. wikipedia.orgbarnys.cz While myristoleic acid is found in various foods, cetyl this compound is not typically present in common dietary fats. The natural biosynthetic mechanism involves the esterification of myristoleic acid with cetyl alcohol. researchgate.net

Synthetic Methodologies for Research Purposes of Myristoleate and Its Esters

The limited natural availability of myristoleate esters, particularly cetyl this compound, necessitates their synthesis for research and other applications. Methodologies include chemical catalysis and enzymatic processes, which offer high yields and specificity.

Chemical Synthesis

A primary method for synthesizing cetyl this compound is the direct esterification of myristoleic acid with cetyl alcohol. wikipedia.orgresearchgate.net This reaction is typically facilitated by an acid catalyst. For instance, a common laboratory-scale synthesis involves refluxing a mixture of myristoleic acid and cetyl alcohol with p-toluenesulfonic acid in a solvent like benzene (B151609), using a Dean-Stark apparatus to remove the water produced during the reaction. barnys.cz Other acid catalysts, such as methanesulfonic acid, can also be employed. atlantis-press.com Another approach involves using an acidic deep eutectic solvent composed of choline (B1196258) chloride and p-toluenesulfonic acid, which acts as a recyclable catalyst in a solvent-free system. researchgate.net Under optimal conditions (70°C, 1.3:1 acid to alcohol molar ratio), this method can achieve a 99.1% conversion rate. researchgate.net

Enzymatic Synthesis (Biocatalysis)

Enzymatic synthesis has gained significant attention as it proceeds under milder conditions and offers high selectivity, minimizing byproducts. journalijar.com Lipases are the most commonly used enzymes for producing this compound esters through esterification or transesterification.

Esterification: This involves the direct reaction of myristoleic acid with an alcohol. Immobilized lipases are popular due to their stability and reusability. For example, wax esters can be synthesized in a solvent-free system using immobilized lipase (B570770) from Candida sp. 99-125, achieving a conversion rate of 98% in 8 hours at 40°C. cip.com.cn

Transesterification: This method involves exchanging the ester group of a this compound-containing triglyceride or a simple methyl ester with a desired alcohol, such as cetyl alcohol. Lipozyme TLIM, an immobilized lipase, has been effectively used to catalyze the transesterification of methyl this compound with cetyl alcohol, resulting in a 92% yield of cetyl this compound after 8 hours at 65-70°C. journalijar.com

The optimization of enzymatic reactions is crucial for maximizing yield. Response Surface Methodology (RSM) is often employed to evaluate the effects of various parameters. researchgate.net For the synthesis of cetyl this compound in a supercritical carbon dioxide (SC-CO2) system using the immobilized lipase Novozym® 435, RSM predicted optimal conditions to be a pressure of 10.22 MPa, a temperature of 63.70°C, and an enzyme amount of 11.20% (by weight of cetyl alcohol), achieving an experimental yield of 99.5%. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Cetyl this compound

Method Catalyst Key Parameters Reported Yield/Conversion Reference(s)
Chemical Esterification p-Toluenesulfonic acid Reflux with water removal - barnys.cz
Chemical Esterification Acidic Deep Eutectic Solvent 70°C, 3 hours, solvent-free 99.1% Conversion researchgate.net
Enzymatic Transesterification Lipozyme TLIM 65-70°C, 8 hours 92% Yield journalijar.com
Enzymatic Esterification Novozym® 435 in SC-CO2 63.70°C, 10.22 MPa 99.5% Yield researchgate.net
Enzymatic Esterification Immobilized Candida sp. 99-125 40°C, 8 hours, solvent-free 98% Conversion cip.com.cn

Table 2: List of Compounds Mentioned

Compound Name Systematic Name
This compound (9Z)-tetradec-9-enoate
Myristic acid Tetradecanoic acid
Cetyl this compound Hexadecyl (9Z)-tetradec-9-enoate
Cetyl alcohol Hexadecan-1-ol
p-Toluenesulfonic acid 4-Methylbenzenesulfonic acid
Choline chloride 2-Hydroxy-N,N,N-trimethylethanaminium chloride
Methyl this compound Methyl (9Z)-tetradec-9-enoate
Methanesulfonic acid Methanesulfonic acid

Molecular and Cellular Mechanisms of Action of Myristoleate and Cetyl Myristoleate

Modulation of Intracellular Signaling Pathways

Myristoleate and cetyl this compound exert influence over critical intracellular signaling cascades that govern processes such as cell growth, differentiation, and inflammation.

Myristoleic acid has been found to interfere with the activation of key protein kinases, including Src and Proline-rich tyrosine kinase 2 (Pyk2). researchgate.net Research has shown that myristoleic acid can inhibit the tyrosine phosphorylation of c-Src and Pyk2 induced by Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL). researchgate.net This inhibition is significant as Src, a non-receptor tyrosine kinase, is crucial for the cytoskeletal changes that occur in osteoclasts, cells responsible for bone resorption. researchgate.net For Src to become active, it must be trafficked to the inner plasma membrane through a process called myristoylation. researchgate.net Myristoleic acid, derived from myristic acid, has been reported to inhibit N-myristoyl-transferase, the enzyme essential for this myristoylation process. researchgate.net

The interaction between Src and Pyk2 is a critical signaling event. Src activity is often indispensable for the initial phosphorylation of Pyk2. plos.org Specifically, the SH2-domain of Src is required for it to bind to Pyk2 and phosphorylate it at tyrosines 402 and 579. plos.org The phosphorylation of Y402 is a prerequisite for the subsequent phosphorylation of Y579. plos.org In certain cellular contexts, Pyk2 and Src-family protein-tyrosine kinases can compensate for the loss of another kinase, Focal Adhesion Kinase (FAK), in signaling events stimulated by fibronectin. nih.gov

Myristoleic acid has been demonstrated to promote anagen signaling in dermal papilla cells by activating the Wnt/β-catenin and ERK pathways. biomolther.orgnih.gov The Wnt/β-catenin signaling pathway is fundamental in both developmental processes and adult tissue maintenance. mdpi.com Studies have shown that myristoleic acid can enhance Wnt reporter activity in dermal papilla cells. nih.gov This activation leads to the nuclear translocation of β-catenin, which then interacts with transcription factors to regulate the expression of target genes involved in cell proliferation and differentiation. biomolther.orgnih.gov

Furthermore, myristoleic acid has been observed to increase the levels of phosphorylated extracellular signal-regulated kinases (ERK). biomolther.orgnih.gov The activation of the ERK pathway by myristoleic acid contributes to changes in the expression of proteins that regulate the cell cycle, such as Cdc2, and autophagy-related proteins like Atg7 and LC3II, ultimately promoting cell proliferation. biomolther.orgnih.gov The interplay between the Wnt/β-catenin and ERK pathways is crucial for various cellular functions, and their modulation by myristoleic acid highlights its potential to influence these processes. biomolther.orgnih.govmdpi.com

Interactions with Protein Kinases (e.g., Src, Pyk2) and Phosphorylation Events

Impact on Eicosanoid Biosynthesis and Lipid Mediator Networks

A primary mechanism by which this compound and cetyl this compound are thought to exert their effects is through the modulation of eicosanoid biosynthesis, a key pathway in inflammation.

Table 1: Key Enzymes in the Arachidonic Acid Cascade Modulated by this compound and Cetyl this compound

EnzymePathwayMediators ProducedReported Effect of this compound/Cetyl this compound
Cyclooxygenase (COX)CyclooxygenaseProstaglandins (B1171923), ThromboxanesInhibition. wikipedia.orgaafp.org
Lipoxygenase (LOX)LipoxygenaseLeukotrienesInhibition. wikipedia.orgaafp.orgndnr.com

By inhibiting the COX and LOX enzymes, cetyl this compound consequently decreases the production of pro-inflammatory prostaglandins and leukotrienes. wikipedia.orgaafp.org Prostaglandins, such as prostaglandin (B15479496) E2, and leukotrienes, such as leukotriene B4, are potent mediators of inflammation, pain, and platelet aggregation. researchgate.netndnr.com The reduction in the synthesis of these molecules is a key aspect of the anti-inflammatory properties attributed to cetyl this compound. nih.govresearchgate.netresearchgate.net Some theories suggest that certain fatty acids, potentially including cetyl this compound, may not only block the production of pro-inflammatory cytokines like prostaglandin series 2 and leukotriene series 4 but also encourage the production of anti-inflammatory cytokines such as prostaglandin series 3 and leukotriene series 5. ndnr.com

Regulation of Arachidonic Acid Cascade Components (e.g., Lipoxygenase, Cyclooxygenase)

Cellular Interactions and Structural Effects of this compound

As a fatty acid ester, cetyl this compound is lipophilic, allowing it to interact with cell membranes. This interaction could potentially influence various cellular processes. It has been proposed that the incorporation of cetylated fatty acid esters into the phospholipid cell membranes could increase cell membrane fluidity, thereby altering membrane permeability and cell-to-cell signal transmission. ndnr.com Monounsaturated fatty acids have been shown to inhibit endothelial activation and reduce tissue responsiveness to cytokines. google.com Furthermore, myristoleic acid has been identified as a cytotoxic component in extracts from Serenoa repens, where it was found to induce both apoptosis and necrosis in human prostatic LNCaP cells. researchgate.netmedchemexpress.com

Integration into Cellular Membranes and Associated Biophysical Alterations

This compound, as a monounsaturated fatty acid, and its ester, cetyl this compound, can be integrated into the phospholipid bilayer of cellular membranes. nutrientinnovations.com This integration can lead to significant biophysical alterations of the membrane, influencing its fluidity, permeability, and the function of membrane-associated proteins. researchgate.netfrontiersin.org The presence of the cis-double bond in myristoleic acid introduces a kink in the acyl chain, which disrupts the tight packing of saturated fatty acids, thereby increasing membrane fluidity.

Computational studies on model liposomes have shown that unsaturated fatty acids like oleate (B1233923) and linoleate (B1235992) can act as membrane stabilizers by preventing drastic changes in fluidity. nih.gov This is achieved by reducing the ordering of lipids within the membrane. nih.gov A more uniform level of membrane hydration is also observed in the presence of unsaturated fatty acids compared to saturated ones like palmitate. nih.gov Liposomal leakage studies have further corroborated these findings, demonstrating that saturated fatty acids cause greater destabilization of liposomes than unsaturated fatty acids. nih.gov

The incorporation of this compound and cetyl this compound can influence cellular processes by altering the biophysical properties of the membrane. nutrientinnovations.com For instance, changes in membrane fluidity can affect the activity of membrane-bound enzymes and receptors. The unique structure of cetyl this compound, a long-chain fatty acid ester, allows it to interact with cell membranes and potentially influence inflammatory pathways differently than other fatty acids. ontosight.ai

Table 1: Effects of Fatty Acid Unsaturation on Membrane Biophysics
Fatty Acid TypeEffect on Membrane FluidityImpact on Lipid PackingMembrane StabilitySource
Saturated (e.g., Palmitate)DecreasesIncreases order (more rigid)Causes greater destabilization nih.gov
Unsaturated (e.g., Oleate, Linoleate, this compound)IncreasesReduces order (more fluid)Acts as a stabilizer nih.gov

Role in Cell Growth and Differentiation Processes

This compound has been shown to influence cell growth and differentiation in various cell types. In human dermal papilla cells, which are crucial for hair growth, myristoleic acid promotes proliferation by regulating the G2/M phase of the cell cycle. nih.govbiomolther.org It increases the levels of proteins involved in this phase, such as cyclin A, Cdc2, and cyclin B1. nih.govbiomolther.org

Furthermore, myristoleic acid has been identified as a cytotoxic component in the extract of Serenoa repens that induces both apoptosis and necrosis in human prostatic LNCaP cancer cells, suggesting its potential as an anti-tumor agent. medchemexpress.comresearchgate.net Studies have shown that myristoleic acid can inhibit the growth of cancer cells by inducing cell death. researchgate.net

In the context of bone health, myristoleic acid has been found to prevent bone loss and inhibit the formation and differentiation of osteoclasts, the cells responsible for bone resorption. metabolon.com It achieves this by suppressing the kinase activity of Src through the inhibition of myristoylation. metabolon.com

A mixture of cetylated fatty acids, including cetyl this compound, has been demonstrated to facilitate the chondrogenic differentiation of human adipose-derived stem cells. nih.govresearchgate.net This is evidenced by the increased expression of chondrogenic markers, suggesting a role in cartilage regeneration. nih.govresearchgate.net

Table 2: Research Findings on this compound's Role in Cell Growth and Differentiation
Cell TypeEffect of this compoundMechanismSource
Human Dermal Papilla CellsPromotes proliferationRegulates G2/M phase of the cell cycle nih.govbiomolther.org
Human Prostatic LNCaP Cancer CellsInduces apoptosis and necrosisCytotoxic effects medchemexpress.comresearchgate.net
OsteoclastsInhibits formation and differentiationSuppresses Src kinase activity via myristoylation inhibition metabolon.com
Human Adipose-Derived Stem CellsFacilitates chondrogenic differentiation (as part of a cetylated fatty acid mixture)Stimulates expression of chondrogenic markers nih.govresearchgate.net

Potential Involvement in Endocannabinoid-Mediated Cellular Processes

The endocannabinoid system (ECS) is a crucial signaling system involved in regulating a wide array of physiological processes, and it is known to be modulated by polyunsaturated fatty acids. nih.gov While direct and extensive research on the interaction between this compound and the endocannabinoid system is still emerging, some evidence suggests a potential link.

The ECS plays a role in modulating signaling pathways involving polyunsaturated omega fatty acids to maintain a balanced inflammatory and redox state. nih.gov Given that this compound is a monounsaturated fatty acid with known immunomodulatory effects, it is plausible that it could influence endocannabinoid-mediated cellular processes. There is some indication in the scientific literature of a connection between myristoleic acid and the endocannabinoid system, although the specific mechanisms are not yet well-defined. google.comresearchgate.netumassmed.edu

Further research is needed to fully elucidate the nature and extent of this compound's involvement in the endocannabinoid system and its subsequent effects on cellular functions.

Biological Effects and Research Findings in Non Human Biological Systems

Research on Anti-inflammatory Mechanisms in Experimental Models

Myristoleate, a monounsaturated fatty acid, has been the subject of investigation for its potential anti-inflammatory properties in various non-human biological systems. Research has explored its effects on key inflammatory pathways and its efficacy in animal models of inflammatory diseases.

In vitro studies using cell cultures have provided insights into the molecular mechanisms underlying the anti-inflammatory potential of this compound. A mixture of cetylated fatty acids, including cetyl this compound, was found to significantly decrease the production of key inflammatory regulators such as Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor (TNF) in stimulated RAW264.7 mouse macrophage cells. researchgate.netnih.gov This suggests a direct modulatory effect on the inflammatory response at a cellular level. researchgate.netnih.gov

Similarly, research on synthetic cis-9 and cis-10 cetyl this compound (CMO) isomers demonstrated a dose-dependent reduction in the secretion of TNF-α, IL-6, nitric oxide, prostaglandin (B15479496) E2, and leukotriene B4 in response to lipopolysaccharide (LPS) in mouse macrophage cells. researchgate.netjournalijar.com These findings highlight the potential of this compound derivatives to interfere with the production of a broad range of pro-inflammatory mediators. researchgate.netjournalijar.com

The table below summarizes the key findings from in vitro studies on the effect of this compound and its derivatives on inflammatory cytokine and chemokine production.

Cell LineCompoundKey Findings
RAW264.7 mouse macrophage cellsCetylated fatty acids mixture (including cetyl this compound)Significant decrease in the production of IL-6, MCP-1, and TNF. researchgate.netnih.gov
RAW264.7 mouse macrophage cellsSynthetic cis-9 and cis-10 CMO isomersDose-dependent reduction of TNF-α, IL-6, nitric oxide, prostaglandin E2, and leukotriene B4 secretion. researchgate.netjournalijar.com

The anti-inflammatory effects of this compound have also been evaluated in animal models of arthritis. Early research indicated that cetyl this compound (CMO), the ester of myristoleic acid, offered protection against adjuvant-induced arthritis in rats. barnys.cz Subsequent studies aimed to verify and further characterize these anti-arthritic properties.

In a murine model of collagen-induced arthritis, multiple intraperitoneal injections of pure cetyl this compound resulted in a significantly lower incidence of the disease and a modest but significant reduction in clinical signs in mice that developed arthritis. nih.gov Oral administration of CMO also showed a reduction in arthritis incidence and a small decrease in clinical symptoms in affected mice. nih.gov These results, while less dramatic than initially reported, confirmed the anti-arthritic properties of pure CMO. nih.gov

Further research using Freund's complete adjuvant-induced arthritis in rats demonstrated that cetylthis compound treatment led to a marked reduction in arthritic and inflammatory effects. impactfactor.org Additionally, studies on synthetic cis-9 and cis-10 CMO isomers in a destabilization of the medial meniscus (DMM) surgery-induced osteoarthritis model in mice suggested their potential as non-steroidal anti-inflammatory drugs (NSAIDs) for treating osteoarthritis. researchgate.netjournalijar.com

The table below presents a summary of the research findings in animal models of inflammatory conditions.

Animal ModelCompoundKey Findings
Adjuvant-induced arthritis in ratsCetyl this compound (CMO)Afforded good protection against arthritic states. barnys.cz
Collagen-induced arthritis in DBA/1LacJ micePure cetyl this compound (CM)Significantly lower disease incidence and modest diminution in clinical signs with intraperitoneal injections. Reduced arthritis incidence with oral administration. nih.gov
Freund's complete adjuvant-induced arthritis in ratsCetylthis compoundMarked reduction of arthritic and inflammatory effects. impactfactor.org
Destabilization of the medial meniscus (DMM) surgery-induced osteoarthritis in C57WT miceSynthetic cis-9 and cis-10 CMO isomersPotential as NSAIDs for osteoarthritis treatment. researchgate.netjournalijar.com

In Vitro Studies on Inflammatory Cytokine and Chemokine Production

Investigations into Bone Metabolism and Osteoclastogenesis

Myristoleic acid has been investigated for its role in bone health, with a focus on its effects on osteoclasts, the cells responsible for bone resorption.

In vitro studies have demonstrated that myristoleic acid can directly inhibit the formation and function of osteoclasts. nih.gov Research has shown that myristoleic acid inhibits RANKL-induced osteoclast formation, particularly during the later stages of differentiation. nih.gov It achieves this by attenuating the tyrosine phosphorylation of c-Src and Pyk2, key signaling molecules in osteoclast function. nih.gov This suppression of Src kinase activity is thought to occur through the inhibition of myristoylation, a crucial process for Src activation. nih.govmetabolon.com

Furthermore, osteoclasts treated with myristoleic acid exhibit abnormal actin ring formation and shape, which are essential for their bone-resorbing activity. metabolon.com However, myristoleic acid treatment appears to have minimal influence on early osteoclast differentiation markers like c-Fos and NFATc1. nih.gov

The table below summarizes the in vitro effects of myristoleic acid on osteoclasts.

Cell TypeTreatmentKey Findings
OsteoclastsMyristoleic acidInhibits RANKL-induced osteoclast formation. nih.gov
OsteoclastsMyristoleic acidAttenuates tyrosine phosphorylation of c-Src and Pyk2. nih.gov
OsteoclastsMyristoleic acidResults in abnormal actin ring formation and cell shape. metabolon.com
OsteoclastsMyristoleic acidLittle to no influence on early differentiation markers (c-Fos, NFATc1). nih.gov

The promising in vitro findings have been corroborated by studies in animal models. When myristoleic acid was co-administered with soluble RANKL in mice, it substantially prevented the RANKL-induced bone loss. nih.gov Bone analysis revealed a significant reduction in the number of multinucleated osteoclasts in mice treated with myristoleic acid. nih.gov These results suggest that myristoleic acid could be a potential therapeutic candidate for conditions characterized by excessive bone resorption, such as osteoporosis. metabolon.com

The table below details the findings from animal model research on myristoleic acid and bone loss.

Animal ModelTreatmentKey Findings
Mice with RANKL-induced bone lossMyristoleic acid co-administered with soluble RANKLSubstantially prevented bone loss. nih.gov
Mice with RANKL-induced bone lossMyristoleic acid co-administered with soluble RANKLSignificantly diminished the number of multinucleated osteoclasts. nih.gov

In Vitro Effects on Osteoclast Formation and Activity

Studies on Adipogenesis and Energy Metabolism Regulation

Myristoleic acid has emerged as a significant regulator of adipogenesis and energy metabolism in non-human studies. Research has shown that it can influence the formation of fat cells and modulate energy expenditure.

One notable study demonstrated that myristoleic acid was highly effective at upregulating brown adipocyte oxygen consumption and promoting the formation of beige fat in vitro. metabolon.com In the same study, it was observed to reduce weight gain in mice. metabolon.com The anti-obesity effects of ginseng have been linked to its ability to promote the growth of the gut bacterium Enterococcus faecalis, which produces high levels of myristoleic acid. metabolon.comresearchgate.net Knockdown of the gene responsible for myristoleic acid biosynthesis in E. faecalis reversed the protective effects against weight gain in mice, highlighting the crucial role of this fatty acid. metabolon.comresearchgate.net

Furthermore, a study on 3T3-L1 adipocytes, a common cell line for studying adipogenesis, found that the levels of myristoleic acid, along with other fatty acids, were elevated during the differentiation process. tum.de Conversely, in a different study, adipocytes with a deficiency in β-catenin, a protein involved in cell signaling, showed lower proportions of myristoleic acid. nih.gov These findings suggest a complex role for myristoleic acid in the intricate process of adipocyte differentiation and lipid metabolism. tum.denih.gov

The table below summarizes the key research findings on the role of this compound in adipogenesis and energy metabolism.

Experimental SystemKey Findings
In vitro (brown adipocytes)Upregulated oxygen consumption and beige fat formation. metabolon.com
In vivo (mice)Reduced weight gain. metabolon.com
In vivo (mice with altered gut microbiota)Enterococcus faecalis-produced myristoleic acid linked to anti-obesity effects. metabolon.comresearchgate.net
In vitro (3T3-L1 adipocytes)Elevated levels during adipogenesis. tum.de
In vitro (β-catenin deficient adipocytes)Lower proportions of myristoleic acid. nih.gov

In Vitro and In Vivo Research on Brown Adipocyte Oxygen Consumption and Beige Fat Formation

Myristoleic acid (MA), an unsaturated long-chain fatty acid, has been shown to influence energy metabolism by activating brown adipose tissue (BAT) and promoting the formation of beige fat. researchgate.nettandfonline.com Research indicates that myristoleic acid can reduce adiposity through these mechanisms. researchgate.net In vivo studies using db/db mice, a model for type 2 diabetes, demonstrated that oral administration of myristoleic acid over eight weeks led to a significant decrease in body weight gain and fat mass. researchgate.net

In vitro experiments with brown adipocytes have further elucidated the effects of myristoleic acid. Treatment of brown adipocytes with myristoleic acid resulted in an increased oxygen consumption rate, a key indicator of metabolic activity and thermogenesis. researchgate.net This suggests that myristoleic acid directly stimulates the energy-burning capacity of brown fat cells. The process of "browning" white adipose tissue (WAT) to form beige adipocytes, which also have thermogenic capabilities, is another area where myristoleic acid has shown an effect. tandfonline.com These findings highlight the potential of myristoleic acid in modulating adipose tissue function and energy expenditure. researchgate.nettandfonline.com

ParameterObservationAnimal Model/Cell TypeReference
Body Weight GainSignificantly decreaseddb/db mice researchgate.net
Fat MassSignificantly decreaseddb/db mice researchgate.net
Brown Adipocyte Oxygen ConsumptionIncreasedBrown adipocytes (in vitro) researchgate.net
Beige Fat FormationPromotedAnimal models researchgate.nettandfonline.com

Effects on Lipid Profiles and Hepatic Steatosis in Animal Models

The influence of dietary fatty acids on lipid profiles and the development of non-alcoholic fatty liver disease (NAFLD), or hepatic steatosis, has been a significant area of investigation. While specific studies focusing solely on this compound's direct impact on lipid profiles and hepatic steatosis in animal models are limited in the provided search results, the broader context of monounsaturated fatty acids (MUFAs) offers some insights.

Diets enriched with MUFAs have been shown to improve several parameters related to reverse cholesterol transport in animal models, which is a process that helps remove excess cholesterol from the body. mdpi.com For instance, some studies have reported that MUFA-rich diets can increase levels of high-density lipoprotein cholesterol (HDL-C) and apolipoprotein A-I, key components of the reverse cholesterol transport pathway. mdpi.com

In the context of hepatic steatosis, research on a methionine- and choline-deficient (MCD) diet, a common model for inducing NAFLD in animals, has shown that supplementation with oleate (B1233923), another MUFA, can dramatically reduce the diet-induced accumulation of fat in the liver. e-dmj.org This protective effect is thought to be mediated by mechanisms such as increased hepatic triglyceride excretion and decreased de novo lipogenesis. e-dmj.org While these findings pertain to oleate, they suggest a potential area for future research into the specific effects of this compound on liver lipid metabolism and steatosis.

ModelDietary InterventionKey FindingsReference
Methionine- and choline-deficient (MCD) diet-fed miceOleate supplementationReduced hepatic steatosis e-dmj.org
Animal models of reverse cholesterol transportMUFA-enriched dietsImproved parameters of reverse cholesterol transport (e.g., increased HDL-C) mdpi.com

Research in Dermatology and Hair Follicle Biology

Antimicrobial Activity Against Skin Microbiota (e.g., Cutibacterium acnes)

Myristoleic acid has demonstrated notable antimicrobial activity, particularly against Cutibacterium acnes (formerly Propionibacterium acnes), a bacterium implicated in the pathogenesis of acne vulgaris. researchgate.netnih.gov Research has shown that myristoleic acid can inhibit the formation of C. acnes biofilms, which are communities of bacteria that are often more resistant to antibiotics. researchgate.net This antibiofilm activity was observed at concentrations as low as 1 μg/ml. researchgate.net

The mechanism behind this effect appears to involve a reduction in the hydrophobicity of the C. acnes cell surface, which is correlated with the fatty acid's ability to prevent biofilm formation. researchgate.net Furthermore, transcriptional analyses have revealed that myristoleic acid modulates the expression of several genes in C. acnes that are related to biofilm formation, such as those encoding for lipase (B570770) and hyaluronate lyase. researchgate.net Myristoleic acid has also been shown to inhibit the formation of biofilms by Staphylococcus aureus, another bacterium commonly found on the skin, as well as mixed biofilms of C. acnes and S. aureus. researchgate.net

MicroorganismEffect of Myristoleic AcidKey FindingReference
Cutibacterium acnesInhibition of biofilm formationEffective at low concentrations (e.g., 1 μg/ml) researchgate.net
Cutibacterium acnesGene expression modulationAffects biofilm-related genes (lipase, hyaluronate lyase) researchgate.net
Staphylococcus aureusInhibition of biofilm formationEffective against single and mixed biofilms with C. acnes researchgate.net

Modulation of Dermal Papilla Cell Function and Hair Cycle Signaling

Myristoleic acid has been identified as a modulator of dermal papilla cells (DPCs), which play a crucial role in regulating the hair growth cycle. koreascience.krnih.govresearchgate.net Studies have shown that myristoleic acid can promote anagen, the active growth phase of the hair cycle, by influencing key signaling pathways within DPCs. koreascience.krnih.govresearchgate.net

Specifically, myristoleic acid has been found to significantly increase the proliferation of DPCs and stimulate their entry into the G2/M phase of the cell cycle. koreascience.krnih.gov This is accompanied by an increase in the levels of cell cycle-regulating proteins such as cyclin A, Cdc2, and cyclin B1. koreascience.kr The underlying mechanisms appear to involve the activation of the Wnt/β-catenin and extracellular signal-regulated kinase (ERK) pathways. koreascience.krnih.gov Myristoleic acid increases the phosphorylation of key proteins in the Wnt/β-catenin pathway, including GSK3β and β-catenin itself, leading to the nuclear translocation of β-catenin. koreascience.kr It also enhances the phosphorylation of ERK. koreascience.krnih.gov Furthermore, myristoleic acid has been shown to induce autophagy in DPCs, a cellular process that is also implicated in its pro-anagen effects. koreascience.kr

Cell TypeEffect of Myristoleic AcidSignaling Pathway(s) InvolvedReference
Dermal Papilla Cells (DPCs)Increased proliferationWnt/β-catenin, ERK koreascience.krnih.gov
Dermal Papilla Cells (DPCs)Stimulation of G2/M phase of cell cycle- koreascience.krnih.gov
Dermal Papilla Cells (DPCs)Induction of autophagymTOR koreascience.kr
Dermal Papilla Cells (DPCs)Upregulation of anagen-related factors (HGF, KGF, IGF-1, VEGF)Akt, p38 mdpi.com

Explorations in Cellular Apoptosis and Necrosis Mechanisms (In Vitro Cancer Models)

Myristoleic acid has been investigated for its cytotoxic effects on cancer cells, specifically its ability to induce programmed cell death (apoptosis) and a form of cell death resulting from acute cellular injury (necrosis). In vitro studies using the human prostatic LNCaP cell line, a model for hormone therapy-resistant prostate cancer, have identified myristoleic acid as a cytotoxic component of the extract from Serenoa repens (saw palmetto). researchgate.netnih.gov

Exposure of LNCaP cells to myristoleic acid resulted in cell death that exhibited characteristics of both apoptosis and necrosis. researchgate.netnih.govnii.ac.jp This was determined by observing the nuclear morphology of the cells after staining. researchgate.netnih.gov The cell death induced by myristoleic acid was also found to be partially associated with the activation of caspases, a family of proteases that are key mediators of apoptosis. researchgate.netnih.gov These findings suggest that myristoleic acid can trigger a mixed mode of cell death in this particular cancer cell model. researchgate.netnih.gov

Cell LineEffect of Myristoleic AcidMechanism of Cell DeathReference
Human prostatic LNCaP cellsCytotoxicityApoptosis and Necrosis researchgate.netnih.gov
Human prostatic LNCaP cellsCaspase activationPartially associated with cell death researchgate.netnih.gov

Analytical and Methodological Approaches in Myristoleate and Cetyl Myristoleate Research

Extraction and Purification Techniques for Myristoleate and Its Esters

The initial step in the analysis of this compound and its esters involves their extraction from a given source, which can range from animal tissues to plant-based oils. barnys.czgoogle.comgoogle.com This is typically followed by purification to isolate the compounds of interest from other lipids and cellular components. barnys.cz

One of the earliest methods for obtaining cetyl this compound involved extraction from the tissues of Swiss Albino mice. barnys.czgoogle.com This process generally includes macerating the tissue to break down cellular structures and then using organic solvents, such as methylene (B1212753) chloride, to separate the lipid-soluble compounds. barnys.czgoogle.com Following extraction, purification is often achieved through techniques like silica (B1680970) gel column chromatography. barnys.cz

For sources like beef tallow (B1178427) or vegetable butters, the process begins with fat splitting to break down triglycerides into their constituent fatty acids and glycerol. google.com The resulting fatty acid mixture, which contains myristoleic acid among others, can then be further processed. google.comcabidigitallibrary.org

Chemical synthesis is a common method for producing cetyl this compound, primarily through the esterification of myristoleic acid with cetyl alcohol. This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid, and may be carried out in a solvent like benzene (B151609) with azeotropic removal of water to drive the reaction to completion. Purification of the synthesized cetyl this compound involves steps like washing to remove excess acid and catalyst, followed by chromatographic methods to separate the desired ester from unreacted starting materials.

Chromatography plays a pivotal role in both the purification and analysis of this compound and its esters.

Thin-Layer Chromatography (TLC): TLC is a versatile and rapid method used for the separation and qualitative analysis of lipids. sigmaaldrich.comwikipedia.org In the context of this compound research, TLC on silica gel plates is used to monitor the progress of synthesis reactions and to separate different lipid classes. rejuvenation-science.com For instance, in the synthesis of cetyl this compound, TLC can be used to distinguish the product from the starting materials, myristoleic acid and cetyl alcohol. The separation is based on the differential affinities of the compounds for the stationary phase (silica gel) and the mobile phase (an organic solvent system). sigmaaldrich.com Visualization of the separated spots can be achieved using various techniques, including staining with reagents like cerium sulfate/ammonium (B1175870) molybdate (B1676688) or by viewing under UV light if a fluorescent indicator is incorporated into the TLC plate. wikipedia.org

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. restek.comgcms.cz For the analysis of fatty acids like this compound, they are typically converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs). restek.commdpi.com This derivatization is often achieved through transesterification. e-journals.innih.gov The separation of FAMEs in a GC system is accomplished using a capillary column with a specific stationary phase, such as a Carbowax-type (polyethylene glycol) phase, which separates the esters based on their boiling points and polarity. restek.comgcms.cz The separated components are then detected by a detector, such as a flame ionization detector (FID) or a mass spectrometer. nih.govresearchgate.net

Advanced Spectroscopic and Mass Spectrometric Identification

Following separation, definitive identification of this compound and its derivatives relies on advanced spectroscopic and spectrometric techniques that provide detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and cetyl this compound. gu.seresearchgate.netslideshare.net Both ¹H NMR and ¹³C NMR are employed to provide a comprehensive picture of the molecule's carbon-hydrogen framework. researchgate.net

In the ¹H NMR spectrum of cetyl this compound, specific signals correspond to the different protons within the molecule. For example, the protons adjacent to the double bond (-CH=CH-) typically appear as a multiplet in the region of δ 5.30-5.36 ppm. journalijar.com The protons of the methylene group attached to the ester oxygen (-CH₂-O-CO-) resonate as a triplet around δ 4.01-4.05 ppm. journalijar.com Other key signals include a triplet for the methylene group alpha to the carbonyl group (-CO-CH₂-) at approximately δ 2.25-2.29 ppm and a multiplet for the methylene groups adjacent to the double bond at around δ 2.01 ppm. journalijar.com The numerous methylene groups in the long fatty acid and cetyl chains produce a broad multiplet between δ 1.20-1.30 ppm, while the terminal methyl groups (-CH₃) appear as a triplet near δ 0.90 ppm. journalijar.com

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The carbonyl carbon of the ester group in cetyl this compound shows a characteristic signal around δ 174.16 ppm. The carbons of the double bond appear in the region of δ 129.97-130.13 ppm. The carbon of the methylene group attached to the ester oxygen is found at approximately δ 64.61 ppm, and the various methylene and methyl carbons of the aliphatic chains resonate at distinct chemical shifts in the upfield region of the spectrum.

¹H and ¹³C NMR Spectral Data for Cetyl this compound
Assignment¹H NMR Chemical Shift (δ ppm)¹³C NMR Chemical Shift (δ ppm)Reference
-CH=CH-5.30-5.36 (m)129.97-130.13 journalijar.com
-CH₂-O-CO-4.01-4.05 (t)64.61 journalijar.com
-CO-CH₂-2.25-2.29 (t)34.62 journalijar.com
-CH₂-CH=CH-CH₂-1.99-2.01 (m)27.13, 27.37 journalijar.com
-(CH₂)n-1.20-1.30 (br m)22.56-32.18 journalijar.com
-CH₂-CH₃0.90 (t)14.20, 14.32 journalijar.com
C=O-174.16

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for its quantification. researchgate.netacs.org For cetyl this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its molecular formula (C₃₀H₅₈O₂). The experimentally determined mass-to-charge ratio (m/z) is compared to the calculated value, providing a high degree of confidence in the compound's identity.

For the analysis of this compound as a fatty acid, it is often derivatized to its methyl ester (methyl this compound) to increase its volatility for GC-MS analysis. mdpi.comrestek.com The mass spectrum of methyl this compound will show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for its identification. restek.com

Tandem mass spectrometry (MS/MS) offers even greater specificity for both identification and quantification. acs.orgnih.gov In MS/MS, a specific precursor ion is selected and then fragmented to produce product ions. This process, known as collision-induced dissociation (CID), provides structural information and is particularly useful for distinguishing between isomers and for quantifying analytes in complex mixtures with high selectivity and sensitivity. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Chromatographic Quantification and Isomer Analysis

While spectroscopic methods are excellent for structural identification, chromatographic techniques coupled with appropriate detectors are the methods of choice for quantification and for the analysis of complex mixtures containing different isomers.

For quantitative analysis, a known amount of an internal standard is added to the sample before processing. After extraction and derivatization to FAMEs, the sample is injected into the GC-MS system. The area of the chromatographic peak corresponding to methyl this compound is compared to the peak area of the internal standard to determine its concentration in the original sample. This method allows for accurate quantification even if there are losses during sample preparation. restek.com

GC-MS is also crucial for isomer analysis. Fatty acids can have isomers that differ in the position of the double bond or in its geometry (cis/trans). nih.gov Specialized GC columns, such as those with cyanopropyl stationary phases, are effective in separating these isomers. restek.comnih.gov The mass spectrometer can then be used to confirm the identity of each separated isomer. For example, a study on the synthesis of cetyl this compound isomers used GC to confirm the purity of the cis-9 and cis-10 isomers. journalijar.com The ability to separate and quantify specific isomers is critical, as they may have different biological properties.

Typical GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis
ParameterDescriptionReference
GC ColumnCapillary column, e.g., DB-5MS (30 m x 0.25 mm x 0.25 µm) or a polar cyano-column. mdpi.comnih.gov
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min). mdpi.com
Oven Temperature ProgramA temperature ramp is used to elute FAMEs with different boiling points, e.g., initial temperature of 60°C ramped at 10°C/min to a final temperature of 225°C. usda.gov
Ionization ModeElectron Ionization (EI) is common, but Positive Chemical Ionization (PCI) can offer higher sensitivity for unsaturated fatty acids. shimadzu.com
Mass AnalyzerQuadrupole, Time-of-Flight (TOF), or Orbitrap. thermofisher.com
Detection ModeFull scan for identification or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for targeted quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and versatile analytical technique for the study of this compound and its derivatives, such as cetyl this compound. researchgate.netnews-medical.net This method combines the separation capabilities of liquid chromatography with the mass analysis and detection power of mass spectrometry, offering high sensitivity and specificity for the quantification and identification of fatty acids in complex biological and chemical matrices. researchgate.netnih.govnih.gov

In the analysis of free fatty acids (FFAs), including this compound, LC-MS provides a significant advantage over traditional gas chromatography (GC) methods by allowing direct analysis without the need for a derivatization step. shimadzu.com However, derivatization can be employed to dramatically enhance sensitivity. For instance, converting fatty acids into an amide bearing a permanent positive charge, such as N-(4-aminomethylphenyl)pyridinium (AMPP), can increase detection sensitivity by more than 60,000-fold when analyzed by LC-ESI-MS/MS in positive ion mode. nih.gov Another targeted metabolomic profiling method utilized derivatization with 4-(2-(N,N-dimethylamino)ethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), which resulted in a sensitivity increase of nine orders of magnitude compared to underivatized analytes. nih.gov

Several LC-MS methods have been developed for the effective separation and quantification of FFAs. One novel method employs a phenyl column for the separation of mid-long chain FFAs, demonstrating clear relationships between retention time, hydrocarbon chain length, and degree of unsaturation. shimadzu.com More commonly, reversed-phase C18 columns are used. nih.govnih.govunitn.it The mobile phase composition is critical for successful analysis; a common setup involves a gradient of acetonitrile (B52724) and water, often with an additive like formic acid or ammonium formate (B1220265) to improve ionization. shimadzu.comnih.govunitn.it

Electrospray ionization (ESI) is the most prevalent ion source for biological molecule analysis, and fatty acids are typically analyzed as negative ions ([M-H]⁻). nih.govunitn.it In some cases, adduct ions like [M+HCOO]⁻ may be the base peak. unitn.it Analysis can be performed in various modes, including Single Ion Monitoring (SIM) for targeted quantification or tandem MS (MS/MS) for structural confirmation and enhanced specificity. nih.govshimadzu.com In MS/MS, multiple reaction monitoring (MRM) is used to track specific precursor-to-product ion transitions, allowing for highly sensitive and accurate quantification even in complex samples. nih.govlipidmaps.org

For cetyl this compound, a fatty acid ester, characterization often involves mass spectrometry to confirm its molecular weight and structure. High-Resolution Mass Spectrometry (HRMS), frequently coupled with LC, has been used to verify the synthesis of cetyl this compound, confirming its molecular formula (C₃₀H₅₈O₂).

Below is a table summarizing key parameters from various LC-MS methods used for the analysis of this compound and other fatty acids.

ParameterMethod 1 shimadzu.comMethod 2 unitn.itMethod 3 nih.gov
Analyte Form Free Fatty AcidFree Fatty AcidDerivatized Fatty Acid (DAABD-AE)
Column PhenylC18C18 (Acquity UPLC BEH)
Mobile Phase Acetonitrile/Water with Ammonium FormateAcetonitrile/Water with Ammonium FormateAcetonitrile/Water with PFOA
Ionization DUIS (ESI probe), Negative ModeESI, Negative ModeESI, Positive Mode
MS Mode SIMQ1 Scan / MS/MSMS/MS (MRM)
Key Finding Phenyl column is effective for separating FFAs.Good separation of fatty acids based on chain length and unsaturation.Derivatization improved sensitivity by nine orders of magnitude.

Computational and In Silico Modeling in this compound Research

Computational and in silico modeling techniques are increasingly valuable in this compound research, providing predictive insights into its metabolic behavior, molecular interactions, and potential biological activities. These approaches complement experimental studies by generating testable hypotheses and helping to interpret complex biological data. nih.gov

One significant application is in the field of metabolomics. Constraint-based modeling of genome-scale metabolic networks can predict in silico profiles of metabolites, including this compound, that are likely to be differentially abundant under specific conditions, such as in certain genetic diseases. plos.org By simulating the flux of metabolites through exchange reactions, these models can predict changes in the import and export of fatty acids, which can be correlated with their levels in biofluids. plos.org For example, a computational method called SAMBA (Statistical Analysis of Metabolic Bionetworks Activities) has been used to generate z-scores and rank metabolite changes, successfully identifying this compound as a significant metabolite in certain metabolic perturbations. plos.org

Molecular docking is another powerful in silico tool used to study the interactions between fatty acids and proteins. researchgate.netjppres.com While many studies focus on the more common myristic acid, the methodologies are directly applicable to this compound. ajgreenchem.comtandfonline.com Software such as AutoDock and GOLD is used to predict the binding affinity and orientation of a ligand (e.g., this compound) within the active site of a target protein. researchgate.netiict.res.in For instance, in silico studies on myristic acid have explored its binding to targets like protein kinase B and cyclooxygenase-2 (COX-2), revealing potential mechanisms of action. tandfonline.comfrontiersin.org These studies calculate binding energies (ΔG) and analyze interactions like hydrogen bonds and hydrophobic contacts, which can explain the stability and specificity of the ligand-protein complex. jppres.comfrontiersin.org

Molecular dynamics (MD) simulations, using software like GROMACS, can further refine the static picture provided by docking. tandfonline.comiict.res.in MD simulates the movement of atoms over time, providing insights into the stability of the ligand-protein complex and conformational changes that may occur upon binding. tandfonline.com Parameters such as the root-mean-square deviation (RMSD) are analyzed to assess the stability of the complex. frontiersin.org

These computational approaches allow for the high-throughput virtual screening of this compound against various protein targets and the prediction of its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize experimental research. ajgreenchem.comiict.res.in

The table below summarizes findings from relevant in silico studies on fatty acids, highlighting the methodologies applicable to this compound research.

Study FocusIn Silico MethodSoftware UsedKey Findings/Applications for this compoundReference
Metabolite Profile Prediction Constraint-based metabolic network modelingCustom algorithms (e.g., SAMBA)Predicted this compound as a significantly altered metabolite in a simulated metabolic perturbation. plos.org
Lipid-Molecule Interaction Molecular DockingAutoDock 4.2Determined binding affinity (ΔG) and interaction types (hydrogen, hydrophobic bonds) between lipids and other molecules. researchgate.netjppres.com
Fatty Acid-Protein Binding Molecular Docking, Molecular DynamicsNot specifiedPredicted binding affinity of fatty acids to COX-2 and identified key amino acid interactions. frontiersin.org
Antimycobacterial Activity Molecular Docking, Molecular DynamicsAutoDock, GROMACSRevealed potential binding of myristic acid to protein kinase B, suggesting a mechanism of action. tandfonline.com

Emerging Research Frontiers and Future Perspectives for Myristoleate and Cetyl Myristoleate

Unelucidated Molecular Targets and Signaling Networks Requiring Further Investigation

The precise molecular mechanisms underpinning the biological effects of myristoleate and cetyl this compound are not yet fully understood. wikipedia.orgontosight.ai Although several signaling pathways have been identified, the direct molecular targets and the intricate cross-talk between these networks require deeper exploration.

For cetyl this compound, the most proposed mechanism involves the modulation of inflammatory pathways, potentially by inhibiting the lipoxygenase and cyclooxygenase enzymes, which would decrease the production of prostaglandins (B1171923) and leukotrienes. wikipedia.org Studies have shown that a mixture of cetylated fatty acids, including cetyl this compound, can significantly decrease the production of key inflammatory cytokines such as Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor (TNF). nih.govresearchgate.net However, the direct receptor interactions and upstream signaling events that initiate this anti-inflammatory cascade are still being investigated. A recent area of interest is a potential link to the endocannabinoid system, where cetylated fatty acids have been shown to inhibit monoacylglycerol lipase (B570770) (MAGL), an enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.com This inhibition is believed to contribute to analgesic and anti-inflammatory effects, but the clinical significance and potency relative to other MAGL inhibitors require further validation. mdpi.com

For myristoleic acid, research has demonstrated its ability to promote anagen (growth phase) signaling in human dermal papilla cells by activating the Wnt/β-catenin and Extracellular signal-regulated kinase (ERK) pathways. biomolther.orgnih.govnih.gov Myristoleic acid treatment leads to the phosphorylation of key proteins in these pathways, including GSK3β and β-catenin, and promotes the nuclear translocation of β-catenin. nih.govnih.govmdpi.com It also induces autophagy, a cellular maintenance process, by decreasing the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR). biomolther.orgnih.govresearchgate.net While these downstream effects are well-documented, the primary cell surface receptors or sensors that myristoleic acid initially binds to in order to trigger these complex intracellular events have not been definitively identified.

CompoundKnown Signaling InteractionUnelucidated Aspects Requiring Investigation
Cetyl this compoundInhibition of inflammatory mediators (prostaglandins, leukotrienes); reduction of cytokines (IL-6, MCP-1, TNF). wikipedia.orgnih.govresearchgate.netDirect upstream molecular targets; precise mechanism of cyclooxygenase/lipoxygenase inhibition; clinical relevance of monoacylglycerol lipase (MAGL) inhibition. wikipedia.orgmdpi.com
Myristoleic AcidActivation of Wnt/β-catenin and ERK pathways; induction of autophagy via mTOR inhibition in dermal papilla cells. biomolther.orgnih.govmdpi.comPrimary cell surface receptors or sensors; mechanism of interaction with the mTOR pathway; full range of cell types responsive to this signaling. nih.gov

Novel Biological Roles and Physiological Significance in Diverse Organisms

Recent research has expanded the known biological roles of this compound beyond its basic function as a fatty acid, revealing its physiological significance in a variety of organisms and contexts.

A significant novel role for myristoleic acid has been identified in dermatology, specifically in hair growth. Studies have shown that myristoleic acid promotes the proliferation of dermal papilla cells, which are crucial for regulating the hair cycle. biomolther.orgnih.gov By activating the Wnt/β-catenin and ERK signaling pathways, it helps to maintain the anagen, or growth phase, of the hair follicle. biomolther.orgnih.govnih.gov This discovery positions myristoleic acid as a compound of interest for hair loss research.

In the field of metabolic health, emerging evidence links myristoleic acid to the functions of gut microbiota. A 2024 study identified specific commensal gut bacterial strains, including Enterococcus sp., that are enriched in children with nonalcoholic fatty liver disease (NAFLD). nih.gov Interestingly, previous research suggested that Enterococcus may improve hepatic steatosis and reduce obesity through the action of myristoleic acid, indicating a complex interplay between specific gut bacteria, their fatty acid metabolites, and host metabolism that warrants further investigation. nih.gov

Furthermore, myristoleic acid has demonstrated antimicrobial properties. Research has identified it as having antifungal activity, specifically against the pathogenic yeast Candida albicans. researchgate.net This adds to the growing body of knowledge about the antimicrobial activities of free fatty acids, which are considered environmentally friendly and less likely to induce resistance compared to synthetic fungicides. researchgate.net

The foundational discovery related to cetyl this compound was its role in providing immunity against adjuvant-induced arthritis in Swiss albino mice, a trait that led to its isolation by researchers at the National Institutes of Health. wikipedia.org While this is not a new discovery, the full elucidation of its immunomodulatory properties continues to be a frontier of research. ontosight.aindnr.com

Organism/SystemCompoundNovel Biological Role/SignificanceObserved Effect
Human Dermal Papilla CellsMyristoleic AcidPromotion of Hair Growth Cycle (Anagen Phase). biomolther.orgnih.govIncreased cell proliferation and activation of Wnt/β-catenin and ERK signaling. nih.govnih.govmdpi.com
Human Gut MicrobiomeMyristoleic AcidMetabolic Regulation. nih.govImplicated in the metabolic activity of Enterococcus, potentially improving hepatic steatosis. nih.gov
Candida albicans (Yeast)Myristoleic AcidAntifungal Activity. researchgate.netInhibits the growth of the pathogenic yeast. researchgate.net
Swiss Albino MiceCetyl this compoundImmunity to Induced Arthritis. wikipedia.orgProtected mice from developing arthritis when challenged with Freund's adjuvant. wikipedia.orgrejuvenation-science.com

Advanced Methodological Development for Comprehensive this compound Analysis

The accurate detection and quantification of this compound and its derivatives in various biological and synthetic matrices are crucial for advancing research. Methodological development has progressed from classical techniques to highly sensitive, modern analytical platforms.

The initial isolation and identification of cetyl this compound from mice were accomplished using thin-layer chromatography (TLC). wikipedia.org While foundational, this method has been largely superseded by more sophisticated chromatographic techniques.

Modern analysis heavily relies on gas chromatography (GC) and high-performance liquid chromatography (HPLC). For monitoring the synthesis of cetylated fatty acids, gas chromatography coupled with a flame ionization detector (GC-FID) is a robust method. google.comresearchgate.net For detailed structural confirmation and quantification in complex biological samples, gas chromatography-mass spectrometry (GC-MS) is often the method of choice. utep.edu This typically involves a transesterification step to convert fatty acids into their more volatile fatty acid methyl esters (FAMEs) for analysis. utep.edu

Recent innovations focus on creating more efficient and environmentally friendly ("green") analytical workflows. One such development is the use of stir bar sorptive extraction (SBSE) coupled with GC-MS for the analysis of fatty acids in adipose tissue. utep.edu This technique aims to be a simple, solvent-less method for extracting hydrophobic compounds like fatty acid esters, providing a more effective sample preparation process. utep.edu

For comprehensive analysis of related lipids, advanced methods like HPLC coupled with diode-array detection (HPLC-DAD) or tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity. creative-proteomics.com These platforms can differentiate between various forms of lipids and are essential for detailed lipidomic studies. creative-proteomics.com

Analytical MethodPrinciplePrimary Application in this compound ResearchReference
Thin-Layer Chromatography (TLC)Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.Historical method for initial isolation and identification of cetyl this compound. wikipedia.org
Gas Chromatography-Flame Ionization Detection (GC-FID)Separation of volatile compounds in a gas phase followed by detection via ion generation in a hydrogen flame.Monitoring the reaction progress during the chemical synthesis of cetylated fatty acids. google.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds by GC followed by mass-based detection and identification.Quantification and structural confirmation of this compound (as FAMEs) in biological tissues. utep.edu
Stir Bar Sorptive Extraction (SBSE)-GC-MSExtraction of analytes onto a coated magnetic stir bar, followed by thermal desorption into a GC-MS system.Advanced, "green" sample preparation for analyzing fatty acids in adipose tissue. utep.edu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separation by HPLC followed by highly selective and sensitive detection using tandem mass spectrometry.High-sensitivity quantification and comprehensive profiling in complex lipidomic studies. creative-proteomics.com

Q & A

Q. What analytical methods are recommended to identify and quantify myristoleate in biological samples?

To isolate and quantify this compound (C14:1), gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard. For tissue or plasma samples, lipid extraction protocols (e.g., Folch or Bligh-Dyer methods) should precede derivatization (e.g., methyl ester formation). Calibration curves using synthetic this compound standards are essential for accuracy. In studies of fatty acid composition, cross-validation with nuclear magnetic resonance (NMR) or thin-layer chromatography (TLC) is advised to confirm purity .

Q. How do natural sources of this compound influence its bioavailability in experimental models?

this compound is primarily sourced from Kombo butter (Pycnanthus angolensis) and marine oils. Comparative bioavailability studies require controlled diets in animal models (e.g., rodents), with lipid profiles analyzed via GC-MS post-intervention. For in vitro models, micelle or vesicle formulations (e.g., using this compound micelles at critical aggregation concentrations) mimic physiological delivery. Note that Kombo butter-derived this compound may differ in esterification patterns compared to animal sources, impacting metabolic pathways .

Q. What foundational evidence supports this compound’s role in metabolic health?

Mendelian randomization studies link elevated this compound levels to reduced NAFLD risk (OR: 0.57, 95% CI: 0.39–0.83), suggesting a protective role . Mechanistic studies in hepatocyte models show this compound attenuates palmitate-induced lipotoxicity by reducing ER stress markers (e.g., CHOP, GRP78). Researchers should validate these findings using isotopic tracing (e.g., ¹³C-labeled this compound) to track incorporation into lipid droplets or oxidation pathways .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound’s cytoprotective efficacy across cell types?

Contradictions arise from chain-length specificity: this compound (C14:1) exhibits lower cytoprotective potency (EC₅₀ >250 µM) compared to oleate (C18:1, EC₅₀ <10 µM) in pancreatic β-cells . To resolve this, use dose-response curves across multiple cell lines (e.g., hepatocytes vs. adipocytes) and control for fatty acid uptake via CD36/FATP inhibitors. Transcriptomic profiling (RNA-seq) can identify chain-length-dependent signaling pathways (e.g., PPAR-γ vs. SREBP-1c).

Q. What methodologies optimize this compound vesicle stability in protocell membrane studies?

this compound vesicles require pH-controlled buffers (e.g., Tris-HCl, pH 8.5) and mineral catalysts (e.g., montmorillonite) to accelerate micelle-to-vesicle transitions. Dynamic light scattering (DLS) monitors vesicle size distribution, while fluorescence assays (e.g., calcein leakage) assess membrane integrity. For prebiotic simulations, combine this compound with photocatalytic minerals (e.g., TiO₂) to study chemiosmotic gradients and NADH synthesis .

Q. How should researchers approach conflicting data on this compound’s role in inflammation?

Discrepancies exist between in vivo (anti-inflammatory) and in vitro (pro-inflammatory COX-2 induction) findings. Apply multi-omics integration: measure prostaglandin metabolites (LC-MS/MS) alongside cytokine arrays (e.g., IL-6, TNF-α) in macrophage models. Use genetic knockouts (e.g., COX-2⁻/⁻ mice) to isolate this compound-specific effects. Meta-analyses of existing datasets (e.g., GEO, PRIDE) can identify contextual factors (e.g., gut microbiota interactions) .

Methodological Frameworks

How to formulate a PICOT-compliant research question for clinical this compound trials?

Example:

  • Population : Adults with NAFLD (MRI-confirmed hepatic fat >5%).
  • Intervention : Oral this compound supplementation (500 mg/day).
  • Comparison : Placebo-controlled, double-blinded.
  • Outcome : Change in ALT levels and hepatic fat fraction at 12 weeks.
  • Time : 12-week intervention with 4-week follow-up.
    Validate feasibility via pilot studies assessing tolerability and pharmacokinetics .

Q. What systematic review strategies are robust for synthesizing this compound’s therapeutic potential?

Use PRISMA guidelines and search PubMed, Web of Science, and Cochrane Library with terms: (“this compound” OR “C14:1”) AND (“NAFLD” OR “lipotoxicity” OR “inflammation”). Exclude non-peer-reviewed sources (e.g., BenchChem). Assess bias via ROB-2 tool for RCTs and GRADE for observational studies. Highlight gaps, such as limited human trials on dose-response relationships .

Data Contradiction Analysis

Q. Why do some studies report this compound as pro-apoptotic in cancer models?

Context-dependent effects may stem from differential incorporation into membrane lipids vs. β-oxidation. In prostate cancer cells, this compound-induced apoptosis correlates with ceramide accumulation. Contrast this with non-cancerous cells using lipidomic profiling. Control for serum-free conditions, which exacerbate fatty acid toxicity .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.